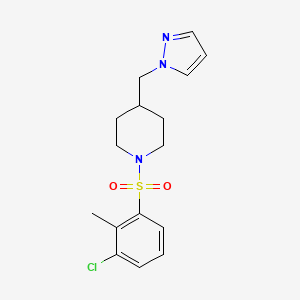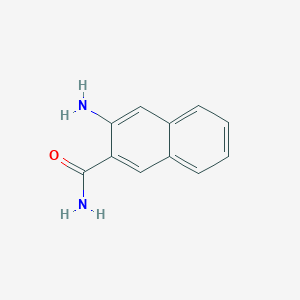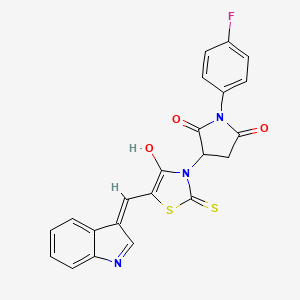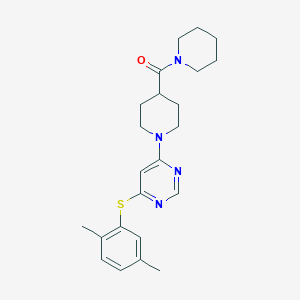![molecular formula C18H19N3S B2473805 4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine CAS No. 692737-23-8](/img/structure/B2473805.png)
4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine (APTP) is a heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. It is a pyrimidine derivative that has been widely studied in the field of medicinal chemistry. The synthesis of APTP has been widely studied and it has found numerous applications in the field of scientific research.
Scientific Research Applications
Nonlinear Optical Properties
4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine derivatives, as part of the broader class of thiopyrimidine derivatives, have been explored for their potential applications in nonlinear optics (NLO). A study focusing on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, demonstrated their considerable nonlinear optical character, suggesting their suitability for optoelectronic high-tech applications (Hussain et al., 2020).
Antimicrobial and Antifungal Activities
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. A specific focus has been on their antifungal activities, with studies revealing that certain derivatives exhibit notable effectiveness against various fungal strains, making them potential candidates for antifungal drug development (Hozien et al., 1996).
Antitumor and Apoptosis-Inducing Properties
Some thieno[3,2-d]pyrimidine derivatives have shown significant antitumor activities. For instance, specific compounds synthesized using thieno[3,2-d]pyrimidine have demonstrated cytotoxic activities towards various cancer cell lines, including liver, breast, and cervix carcinoma (Snégaroff et al., 2009). Additionally, derivatives like 4-anilino-N-methylthieno[3,2-d]pyrimidines have been identified as potent inducers of apoptosis, with potential utility in cancer treatment (Kemnitzer et al., 2009).
Fluorescence Characteristics
Certain thieno[3,2-d]pyrimidine derivatives have been identified for their fluorescent properties. These novel compounds exhibit intense blue to yellow-green fluorescence, making them interesting for applications in materials science, particularly in the development of fluorescent dyes and markers (Ho & Yao, 2009).
properties
IUPAC Name |
4-(azepan-1-yl)-2-phenylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-2-7-12-21(11-6-1)18-16-15(10-13-22-16)19-17(20-18)14-8-4-3-5-9-14/h3-5,8-10,13H,1-2,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKPIPKWTCNUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)

![2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid](/img/structure/B2473726.png)

![[3-(Trifluoromethyl)phenyl]methylcyanamide](/img/structure/B2473728.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide](/img/structure/B2473729.png)


![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)butanamide](/img/structure/B2473733.png)
![1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B2473734.png)

![3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2473738.png)
![2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol](/img/structure/B2473739.png)
![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)